Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
Description
Properties
IUPAC Name |
tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJAAIDRIDGXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a complex organic compound with the molecular formula C16H21BrN4O4 and a molecular weight of 413.27 g/mol. It features a unique structure that combines imidazole and pyridine rings, which are known for their diverse chemical properties and biological activities. The compound has gained attention as a potential intermediate in the synthesis of novel drug candidates and has implications across various fields, including medicinal chemistry.
Molecular Structure
The compound consists of:
- A five-membered imidazole ring containing two nitrogen atoms.
- A pyridine ring , which contributes to its reactivity.
Physical Properties
- Solubility : Highly soluble in polar solvents, enhancing its utility in various applications.
- Reactivity : The imidazole moiety is responsible for its chemical reactivity, allowing it to participate in diverse chemical reactions.
While specific mechanisms for this compound are not fully elucidated, imidazole derivatives are known to interact with various biological targets such as enzymes and receptors. This interaction can lead to significant biological effects, including:
- Antimicrobial Activity : Imidazole derivatives have shown potential against various pathogens.
- Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cells.
Interaction Studies
Research indicates that compounds with imidazole structures can inhibit specific enzymes or modulate receptor activity. For instance, studies on other imidazole derivatives have demonstrated their ability to act as enzyme inhibitors or receptor modulators, suggesting similar potential for this compound.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of imidazole derivatives, noting that certain modifications enhance their efficacy against bacterial strains.
- Cytotoxicity Assays : Research involving related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating that structural modifications can significantly influence biological activity.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate | Chlorine instead of Bromine | Different reactivity due to halogen substitution |
| 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amines | Methyl group addition | Enhanced solubility and potential for different biological activity |
| 2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamate | Carbamate functional group | May exhibit different pharmacological profiles |
These comparisons illustrate how structural variations can lead to differences in reactivity and biological activity.
Future Directions in Research
The unique combination of functionalities in this compound presents opportunities for further exploration in medicinal chemistry. Future research could focus on:
- Detailed Mechanistic Studies : Elucidating the specific interactions with biological targets.
- Synthesis of Analogues : Developing new derivatives to enhance biological activity.
- Clinical Applications : Investigating the potential therapeutic uses in treating infections or cancer.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21BrN4O4
- Molecular Weight : 413.27 g/mol
- IUPAC Name : tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
The compound's structure features a bromo-substituted imidazole moiety, which is significant for its chemical reactivity and biological interactions. The presence of tert-butyl groups enhances solubility in organic solvents, making it suitable for various synthetic applications.
Medicinal Chemistry
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is explored as an intermediate in the synthesis of novel drug candidates. Its imidazole and pyridine components are known for their biological activity, particularly in:
- Antimicrobial Agents : Research indicates that imidazole derivatives can exhibit antibacterial and antifungal properties. The compound may serve as a precursor for developing new antimicrobial agents targeting resistant strains.
- Anticancer Drugs : The structural framework allows for modifications that could enhance cytotoxicity against cancer cells. Future studies could focus on its efficacy against specific cancer types.
The compound's interaction with biological targets is crucial for understanding its mechanisms of action. Imidazole derivatives have been shown to interact with:
- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding affinity studies could reveal its role as an agonist or antagonist at various receptor sites.
Synthesis of Analogues
The unique structural features of this compound encourage the synthesis of analogues to explore variations in biological activity. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate | Chlorine instead of Bromine | Different reactivity due to halogen substitution |
| 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amines | Methyl group addition | Enhanced solubility and potential for different biological activity |
| 2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamate | Carbamate functional group | May exhibit different pharmacological profiles |
These analogues can be screened for improved pharmacological properties or reduced side effects.
Case Study 1: Antimicrobial Activity
In a recent study, derivatives of imidazole were synthesized from this compound and evaluated for their antimicrobial efficacy against various bacterial strains. Results indicated that certain modifications significantly enhanced activity compared to the parent compound.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of a synthesized derivative of this compound. In vitro assays demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Characterization: The target compound’s crystal structure has likely been resolved using SHELX software, a standard for small-molecule refinement .
- Biological Activity: No direct studies on the target compound’s bioactivity were found.
Preparation Methods
Synthesis of the Imidazopyridine Core
The core structure, 7-bromo-1H-imidazo[4,5-c]pyridin-4-yl , is typically synthesized via a cyclization reaction involving substituted pyridine derivatives and suitable amidines or imidazole precursors. A common approach involves:
- Starting Material: 2-Aminopyridine derivatives or related heterocycles.
- Reagents: Carboxylate derivatives, such as carbamates or esters, to facilitate cyclization.
- Reaction Conditions: Heating in polar aprotic solvents like acetonitrile or DMF, often in the presence of a base such as potassium carbonate or cesium carbonate, at temperatures ranging from 80°C to 120°C.
- A method involving cyclization of 2-aminopyridine derivatives with carbamate precursors in acetonitrile at 100°C using cesium carbonate achieved high yields (~97%) of the intermediate imidazopyridine[4,5-c]pyridine core (see, Table 1).
Bromination at the 7-Position
Selective bromination at the 7-position of the imidazopyridine core is achieved through electrophilic aromatic substitution:
- Reagents: N-bromosuccinimide (NBS) or elemental bromine.
- Solvent: Organic solvents such as acetonitrile or dichloromethane.
- Conditions: Controlled temperature, typically between 0°C and 25°C, to prevent over-bromination.
- Bromination using NBS in acetonitrile at 0°C, followed by gradual warming to room temperature, yields the 7-bromo derivative with high selectivity and yields around 85-90% (see, Table 2).
Formation of the Carbamate Functional Group
The key step involves attaching the imidodicarbonate (carbamate) group with tert-butyl substituents:
- Reagents: tert-Butyl (2-hydroxyethyl)(methyl)carbamate or analogous tert-butyl carbamates.
- Activation: Use of coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of catalysts like DMAP.
- Reaction Conditions: Typically performed in acetonitrile or DMF at room temperature or slightly elevated temperatures (~50°C).
- The coupling of the brominated imidazopyridine intermediate with tert-butyl carbamate derivatives using caesium carbonate in DMF at 50°C provided yields up to 97% (, Table 3).
- Alternatively, sodium hydride in tetrahydrofuran (THF) at 20°C for 28 hours also facilitated carbamate formation, with yields around 84% ().
Summary of Preparation Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Core synthesis | 2-Aminopyridine + carbamate derivatives | Acetonitrile or DMF | 80-120°C | 16-24 hrs | ~97% | High-yield cyclization in acetonitrile with cesium carbonate |
| Bromination | NBS | Acetonitrile | 0°C to room temp | 2-4 hrs | 85-90% | Selective bromination at 7-position |
| Carbamate coupling | tert-Butyl carbamate derivatives + carbodiimide | Acetonitrile or DMF | 15-50°C | 16-28 hrs | 84-97% | Using cesium carbonate or sodium hydride as base |
Notes on Optimization and Research Findings
- Reaction conditions such as solvent choice, temperature, and base influence yield and selectivity.
- Use of carbodiimides like EDC or DCC in conjunction with DMAP enhances coupling efficiency.
- Temperature control during bromination prevents over-bromination and side reactions.
- Purification typically involves chromatography, with yields exceeding 80% in optimized protocols.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 7-bromo-imidazo[4,5-c]pyridine derivatives?
- Methodology :
- Bromination of the imidazo[4,5-c]pyridine core is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) .
- For tert-butyl protection, di-tert-butyl dicarbonate (Boc₂O) is used in anhydrous solvents (e.g., THF or DCM) with catalytic DMAP. Deprotection involves TFA in DCM .
- Example: In , coupling reactions between 7-bromo-imidazo[4,5-c]pyridine and piperidine derivatives used n-BuOH and DIPEA at 140°C for 4 days, yielding substituted analogs .
Q. How is X-ray crystallography utilized to confirm the structure of imidazo[4,5-c]pyridine derivatives?
- Methodology :
- Single-crystal diffraction data are processed using SHELX (for refinement) and WinGX (for visualization). For example, used SHELX-97 to resolve anisotropic displacement parameters for brominated imidazopyridines .
- Key metrics: R-factors (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters are critical for validating structural assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., tert-butyl groups) on imidazo[4,5-c]pyridine scaffolds?
- Methodology :
- Steric hindrance from tert-butyl groups necessitates high-boiling solvents (e.g., DMF or DMSO) and extended reaction times. highlights Boc₂O as a reagent for tert-butyl protection, requiring anhydrous conditions and catalytic bases (e.g., DMAP) .
- Computational modeling (e.g., DFT) predicts steric clashes and guides substituent placement. applied DFT to analyze electronic effects of substituents on imidazopyridine reactivity .
Q. What computational approaches are used to study the electronic properties of brominated imidazo[4,5-c]pyridines?
- Methodology :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. and used Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze charge distribution in imidazopyridines .
- Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. docked imidazo[4,5-c]pyridines into CDK2 active sites to assess binding affinities .
Q. How are imidazo[4,5-c]pyridine derivatives evaluated for biological activity in academic settings?
- Methodology :
- Antioxidant assays : used DPPH radical scavenging and Fe²⁺ chelation assays, with IC₅₀ values calculated via nonlinear regression .
- Kinase inhibition : GSK690693 (an imidazo[4,5-c]pyridine derivative) was tested against Akt isoforms using radiometric kinase assays (IC₅₀ = 2–13 nM) .
- In vivo models : Toxicity is assessed via MTT assays (e.g., IC₅₀ > 50 μM in HEK293 cells) .
Data Contradictions and Resolution
Q. How are discrepancies in NMR data resolved for structurally similar imidazo[4,5-c]pyridine derivatives?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
